Terminal Formamido Group Increases DNA Hairpin Binding Affinity by ≈100-Fold Over Unsubstituted Polyamide Dimers
In a direct SPR comparison, polyamide trimers bearing a terminal formamido (f) group bound their preferred DNA hairpin sequence with equilibrium dissociation constants (K_D) approximately 100-fold tighter than the identical trimer lacking the formamido group [1]. The formamido-containing polyamides also shifted the recognition sequence preference from an overlapped dimer register to a staggered register, demonstrating that the formamido moiety—which 4-formamido-1H-pyrrole-2-carboxamide directly supplies after coupling and deprotection—dictates both binding affinity magnitude and sequence selectivity [1].
| Evidence Dimension | Equilibrium binding affinity (K_D) for cognate DNA hairpin |
|---|---|
| Target Compound Data | Formamido-terminated polyamide trimer: K_D ≈ 100-fold lower (tighter binding) than unsubstituted analog |
| Comparator Or Baseline | Unsubstituted polyamide trimer (no terminal formamido group) |
| Quantified Difference | ≈100-fold increase in affinity |
| Conditions | SPR on immobilized DNA hairpin duplexes; 25 °C; PBS buffer; data from Figure 3 of Lacy et al. 2002 |
Why This Matters
Procuring the formamido-protected monomer ensures that the final polyamide will adopt the staggered dimer geometry required for high-affinity, sequence-selective DNA recognition, which is lost entirely with alternative 4-substituents.
- [1] Lacy, E. R., Le, N. M., Price, C. A., Lee, M., & Wilson, W. D. (2002). Influence of a Terminal Formamido Group on the Sequence Recognition of DNA by Polyamides. Journal of the American Chemical Society, 124(10), 2153–2163. View Source
